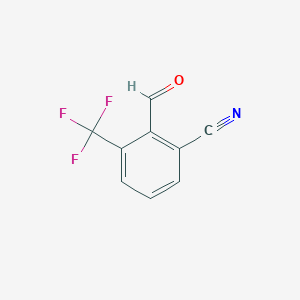

2-Formyl-3-(trifluoromethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8-3-1-2-6(4-13)7(8)5-14/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCCCUVPHQDVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Formyl 3 Trifluoromethyl Benzonitrile

Direct Synthesis Approaches

Direct synthesis aims to introduce the formyl, trifluoromethyl, or nitrile group onto a precursor that already contains the other two moieties. These methods are often sought for their atom economy and potentially shorter reaction sequences.

Formylation Reactions on Trifluoromethylated Benzonitrile (B105546) Precursors

The most direct route to 2-Formyl-3-(trifluoromethyl)benzonitrile involves the formylation of 3-(trifluoromethyl)benzonitrile (B147653). This commercially available starting material possesses the core trifluoromethyl and nitrile groups in the required meta-relationship. sigmaaldrich.comchemicalbook.com The key challenge lies in achieving regioselective formylation at the C-2 position, which is sterically hindered and electronically influenced by the two deactivating groups.

One powerful technique for achieving such regioselectivity is Directed ortho-Metalation (DoM) . This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. Both the cyano (-CN) and trifluoromethyl (-CF3) groups are known to function as moderate DMGs. In principle, treating 3-(trifluoromethyl)benzonitrile with a strong lithium base like n-butyllithium or sec-butyllithium (B1581126) at low temperatures would generate an aryllithium intermediate. This intermediate can then be quenched with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality at the desired C-2 position. While the cyano group is generally considered a slightly stronger DMG than the trifluoromethyl group, the precise outcome can be influenced by reaction conditions.

Another potential direct formylation method involves electrophilic aromatic substitution. However, Friedel-Crafts type formylations are generally incompatible with strongly deactivated aromatic rings like 3-(trifluoromethyl)benzonitrile, making this approach less viable.

Cyanidation Reactions for Benzonitrile Moiety Introduction

An alternative direct approach involves the introduction of a nitrile group onto a pre-existing 2-formyl-3-(trifluoromethyl)benzene scaffold. This can be achieved through several established methods for converting an aldehyde to a nitrile. A common route is the conversion of 2-formyl-3-(trifluoromethyl)benzaldehyde to its corresponding oxime by reaction with hydroxylamine (B1172632). Subsequent dehydration of the oxime, often using reagents like acetic anhydride (B1165640) or various catalysts, would yield the desired this compound. A patented process describes a similar transformation for other trifluoromethylated benzaldehydes, where the reaction is carried out in an organic solvent to continuously remove the water byproduct, thereby enhancing the reaction rate and suppressing side reactions. google.com

Another method for this conversion is the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a cyanide salt, typically copper(I) cyanide. This would necessitate a precursor such as 2-bromo-3-(trifluoromethyl)benzaldehyde.

Trifluoromethylation Strategies for the Introduction of the -CF3 Group

Introducing the trifluoromethyl group as the final step onto a 2-formylbenzonitrile precursor is also a conceivable synthetic route. Modern trifluoromethylation methods have advanced significantly, allowing for the direct introduction of the -CF3 group onto aromatic rings. Reagents such as sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or S-(trifluoromethyl)diarylsulfonium salts (Umemoto's reagents) are often used in radical-based trifluoromethylation reactions. beilstein-journals.org For example, the trifluoromethylation of iodoarenes can be accomplished using a 2-trifluoromethylbenzimidazoline derivative as the trifluoromethylating reagent with a copper(I) catalyst. These reactions are typically initiated by an oxidant and can proceed under relatively mild conditions. The success of this approach would depend on the availability of a suitable 2-formylbenzonitrile precursor and the regioselectivity of the trifluoromethylation reaction.

Multi-Step Reaction Sequences for Complex Architectures

Multi-step syntheses provide a more controlled, albeit longer, pathway to complex molecules like this compound. These sequences allow for the sequential installation of functional groups, often leveraging well-established and reliable chemical transformations.

Sequential Functionalization and Transformation Reactions

A plausible multi-step synthesis could commence from a more readily available starting material, such as 3-(trifluoromethyl)phenol (B45071). The synthesis could proceed as follows:

Bromination: The first step would involve the regioselective bromination of 3-(trifluoromethyl)phenol at the ortho-position to the hydroxyl group, yielding 2-bromo-3-(trifluoromethyl)phenol. This reaction can be carried out using bromine in a suitable solvent like dichloromethane. chemicalbook.com

Cyanation: The phenolic hydroxyl group would then need to be converted into a nitrile. A common method is the Sandmeyer reaction, which would involve diazotization of the corresponding aniline. Therefore, the phenol (B47542) would first be converted to an aniline. Alternatively, the phenol could be converted to a triflate, which can then be subjected to a palladium-catalyzed cyanation reaction.

Formylation: Finally, the bromo group at the C-2 position can be converted to a formyl group. This is typically achieved through a metal-halogen exchange reaction, where the aryl bromide is treated with an organolithium reagent (like n-butyllithium) at low temperature to form an aryllithium intermediate. This intermediate is then quenched with a formylating agent like DMF to afford the final product, this compound.

An alternative multi-step route could start from 2,3-dichlorotrifluorotoluene. A patented method describes the fluorination and subsequent cyanation to produce 2-chloro-6-trifluoromethylbenzonitrile. google.com This intermediate could then potentially undergo a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction to introduce a formyl group or a precursor.

Another approach could involve starting with 3-(trifluoromethyl)benzyl alcohol. This alcohol can be oxidized to 3-(trifluoromethyl)benzaldehyde (B1294959) using a variety of oxidizing agents. chemicalbook.com The aldehyde can then be subjected to ortho-functionalization, for example, through a directed metalation approach if a suitable directing group is present, or through a halogenation-formylation sequence as described above.

Catalytic Systems in the Synthesis of this compound

The synthesis of a multi-substituted aromatic compound like this compound hinges on the precise and efficient introduction of its functional groups. Catalytic methods are paramount in achieving the desired regioselectivity and yield. The primary approaches would likely involve the formylation of a pre-functionalized 3-(trifluoromethyl)benzonitrile core or the construction of the ring with the substituents already in place.

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions, particularly those employing palladium, are a cornerstone of modern organic synthesis and offer a highly promising avenue for the formylation of aryl systems.

A probable strategy involves the palladium-catalyzed formylation of a corresponding aryl halide, such as 2-bromo-3-(trifluoromethyl)benzonitrile . This transformation can be achieved using various formylating agents. Classically, carbon monoxide gas is used, but due to its high toxicity and difficult handling, alternative formylating agents are often preferred.

One such alternative is the use of isocyanides, like tert-butyl isocyanide, in the presence of a silane (B1218182) reducing agent such as triethylsilane (Et₃SiH). This method provides aldehydes in good yields under relatively mild conditions. organic-chemistry.org The reaction is tolerant of numerous functional groups, including the nitrile and trifluoromethyl moieties present in the target precursor. organic-chemistry.org The mechanism proceeds through the palladium-catalyzed insertion of the isocyanide into the carbon-halogen bond, followed by hydride transfer and reductive elimination. organic-chemistry.org

Another powerful metal-catalyzed approach is the use of nitromethane (B149229) as a formylation equivalent. organic-chemistry.orgnih.gov This process involves the palladium-catalyzed cross-coupling of an aryl halide with nitromethane, followed by a one-pot conversion of the resulting arylnitromethane into the aldehyde via a Nef reaction. organic-chemistry.orgnih.gov This method avoids the use of toxic carbon monoxide and is compatible with a wide array of functional groups. nih.gov

The table below illustrates the feasibility of palladium-catalyzed formylation using examples from the literature on analogous aryl halide substrates.

| Aryl Halide Substrate | Catalyst System (Catalyst/Ligand) | Formyl Source | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Pd₂(dba)₃ / XPhos | Nitromethane | 85 | nih.gov |

| 2-Bromotoluene | Pd₂(dba)₃ / XPhos | Nitromethane | 82 | nih.gov |

| 4-Iodonitrobenzene | Pd(OAc)₂ / JohnPhos | tert-Butyl isocyanide / Et₃SiH | 75 | organic-chemistry.org |

| Methyl 4-iodobenzoate | Pd(OAc)₂ / JohnPhos | tert-Butyl isocyanide / Et₃SiH | 88 | organic-chemistry.org |

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. However, the direct C-H formylation of an electron-deficient aromatic ring like 3-(trifluoromethyl)benzonitrile using organocatalysts is a significant challenge.

While a direct organocatalytic synthesis for this compound is not established, organocatalysis could play a role in a multi-step synthetic sequence. For instance, an organocatalyst could be used to construct a complex side chain or another precursor molecule which is later converted to the final target.

More relevantly, organocatalysis is widely used in the transformation of aldehydes. Should the target molecule, this compound, be synthesized, it could then serve as a substrate in subsequent organocatalytic reactions to generate more complex, high-value derivatives.

Phase Transfer Catalysis in Stereoselective Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org This is typically achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to the other where the reaction can occur. crdeepjournal.org

In the context of synthesizing this compound, PTC could be instrumental in a step involving cyanation. For example, if a precursor like 2-bromo-6-(trifluoromethyl)benzaldehyde were available, its conversion to the target nitrile could be accomplished using an inorganic cyanide salt (e.g., sodium cyanide ) dissolved in water. The phase-transfer catalyst would transport the cyanide anion into the organic phase containing the aryl halide to effect the nucleophilic substitution. This approach can enhance reaction rates and yields while avoiding the need for expensive, anhydrous polar aprotic solvents. rsc.orgphasetransfer.com One study reported an excellent yield of 92.8% for the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine hydrochloride using tetrabutylammonium bromide as a phase-transfer catalyst in DMF. rsc.org

It is important to address the "stereoselective" aspect mentioned in the heading. The target molecule, this compound, is achiral and therefore does not have stereoisomers. Consequently, a stereoselective synthesis is not applicable in this specific case. However, had the target molecule contained a chiral center, chiral phase-transfer catalysts derived from Cinchona alkaloids could have been employed to induce asymmetry and produce an enantioenriched product.

Green Chemistry Principles in Synthetic Route Design and Optimization

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes.

Atom Economy and One-Pot Reactions : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple transformations occur in a single reactor, are highly desirable as they reduce solvent usage, minimize waste generation, and save energy by avoiding intermediate isolation and purification steps. tandfonline.comorganic-chemistry.org The conversion of an aldehyde precursor to the nitrile using hydroxylamine hydrochloride can be performed as a one-pot process. tandfonline.com

Use of Greener Solvents : Many traditional organic syntheses rely on volatile and often toxic organic solvents. A key green objective is to replace these with more benign alternatives. Water is an ideal green solvent, and methodologies for performing organic reactions, such as the synthesis of aryl nitriles from aldehydes, have been developed in aqueous media. rsc.orgrsc.org Ionic liquids also serve as green alternatives, acting as both the solvent and catalyst, and can often be recycled and reused. rsc.orgacs.orgrsc.org

Biocatalysis : The use of enzymes as catalysts offers significant environmental benefits. Biocatalytic processes operate under exceptionally mild conditions (room temperature and neutral pH), often in water, and exhibit high selectivity, thereby reducing byproducts. nih.gov For instance, engineered aldoxime dehydratase (Oxd) enzymes have been developed for the sustainable and energy-efficient synthesis of aromatic nitriles from the corresponding benzaldoximes. nih.gov This approach represents a green alternative to traditional chemical dehydration methods.

Energy Efficiency : Synthetic methods that can be performed at ambient temperature and pressure, such as many biocatalytic and organocatalytic reactions, are more energy-efficient. Microwave irradiation is another technology that can reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org

By integrating these principles into the design of synthetic routes for this compound, chemists can develop processes that are not only efficient and effective but also minimally impactful on the environment.

Chemical Reactivity and Transformation Pathways of 2 Formyl 3 Trifluoromethyl Benzonitrile

Reactions of the Formyl Group

The aldehyde, or formyl group, is one of the most versatile functional groups in organic synthesis. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of 2-Formyl-3-(trifluoromethyl)benzonitrile can be readily oxidized to the corresponding carboxylic acid, yielding 2-cyano-6-(trifluoromethyl)benzoic acid. This transformation is a common and fundamental reaction for aldehydes. Various oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) or chromic acid to milder, more selective methods.

A general and efficient method for the oxidation of aldehydes to carboxylic acids involves photoredox catalysis. For instance, an iridium-based photocatalyst, such as Ir(dFppy)3, can be used under an oxygen atmosphere with blue LED irradiation to facilitate the conversion. chemicalbook.com This method is notable for its mild conditions, proceeding at room temperature. chemicalbook.com

Table 1: Representative Oxidation of Aldehyde to Carboxylic Acid

| Reactant | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| Generic Aldehyde (R-CHO) | Ir(dFppy)3, O2, blue LEDs, MeCN, rt | Generic Carboxylic Acid (R-COOH) | Not specified |

This table represents a general method applicable to the oxidation of this compound.

Reduction Reactions to Hydroxymethyl Derivatives

The reduction of the formyl group provides access to the corresponding primary alcohol, 2-(hydroxymethyl)-3-(trifluoromethyl)benzonitrile. This transformation is typically achieved with high selectivity using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminium hydride (LAH). Sodium borohydride is generally preferred for its milder nature and compatibility with a wider range of functional groups, typically being selective for aldehydes and ketones. The reaction is often carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. More powerful reagents like LAH would also be effective but might risk reacting with the nitrile group if conditions are not carefully controlled.

Condensation and Imine Formation Reactions

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone of carbonyl chemistry and proceeds via a hemiaminal intermediate, which then dehydrates to the final imine product. mdpi.com The reaction is typically catalyzed by acid or can be promoted by reagents that facilitate dehydration.

A mild and general method for imine formation utilizes tris(2,2,2-trifluoroethyl)borate [B(OCH2CF3)3] as a catalyst. organic-chemistry.org This reagent effectively promotes the condensation of various aldehydes with amines at room temperature, and the workup is simplified as the boron-based byproducts are water-soluble. organic-chemistry.org This method is suitable for a wide range of substrates, including electron-poor and sterically hindered aldehydes. organic-chemistry.org

The Knoevenagel condensation is another important reaction of the formyl group, involving its reaction with active methylene (B1212753) compounds, such as malononitrile, in the presence of a basic catalyst. researchgate.net

Table 2: Conditions for Imine Formation from Aldehydes

| Aldehyde Substrate | Amine Substrate | Reagents & Conditions | Product Type |

|---|---|---|---|

| This compound | Primary Amine (R-NH2) | B(OCH2CF3)3, Room Temperature | Imine/Schiff Base |

| Benzaldehydes | 4-Amino-3,5-dimethyl-1,2,4-triazole | Neutral conditions, various solvents | Hemiaminal/Schiff Base |

This table outlines general conditions applicable to this compound based on established methods. mdpi.comorganic-chemistry.org

Cyclization and Heterocycle Formation via the Formyl Group (e.g., Isoindolinone Synthesis)

The formyl group can act as a key electrophilic trigger in cyclization reactions to form various heterocyclic systems. In the context of this compound, the adjacent nitrile group can participate in these transformations. For example, tandem reactions involving nucleophilic addition to the aldehyde followed by intramolecular cyclization onto the nitrile group can lead to fused heterocyclic structures like isoindolinones or related quinazoline (B50416) systems.

Palladium-catalyzed tandem addition/cyclization reactions have been developed for related 2-aminobenzonitriles, where an organoboron reagent adds to the nitrile, followed by an intramolecular cyclization. nih.gov While this specific example involves the nitrile as the initial site of reaction, analogous pathways starting with addition to the formyl group can be envisioned, leading to complex heterocyclic scaffolds. Intramolecular Friedel-Crafts type cyclizations are also a possibility under acidic conditions, where the aldehyde is activated towards nucleophilic attack by the aromatic ring of a tethered group. beilstein-journals.orgresearchgate.net

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful method for converting aldehydes into alkenes. libretexts.orgmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium (B103445) salt with a strong base. libretexts.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.org

A Wittig-type olefination has been successfully applied to 4-formylbenzonitrile, a close structural analog, to synthesize 4-(2,2-difluorovinyl)benzonitrile. orgsyn.org This demonstrates the feasibility of applying this methodology to this compound to introduce a vinyl or substituted vinyl group in place of the formyl oxygen.

Table 3: Wittig-Type Olefination of a Benzonitrile (B105546) Derivative

| Reactant | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 4-Formylbenzonitrile | BrCF2CO2K, PPh3, DMF, 90 °C | 4-(2,2-Difluorovinyl)benzonitrile | 34% |

This table shows a specific example of a Wittig-type reaction on a related substrate, indicating a viable pathway for this compound. orgsyn.org

Reactions of the Nitrile Group

The nitrile group is a versatile functional group, though generally less reactive than the formyl group. It can undergo hydrolysis, addition reactions with organometallic reagents, and participate in cycloadditions.

A primary transformation of the nitrile group is its hydrolysis to a carboxylic acid or an amide intermediate. byjus.com This reaction can be performed under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org

Acidic Hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl or H2SO4) first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org

Alkaline Hydrolysis : Heating with an aqueous base (e.g., NaOH) initially forms the amide, which is then hydrolyzed to the carboxylate salt, releasing ammonia (B1221849) gas. byjus.comlibretexts.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

The chemoselective hydrolysis of a nitrile in the presence of other functional groups like esters has been achieved using specific reagents like tetrahalophthalic acids, highlighting the possibility of selectively targeting the nitrile group. researchgate.net

The nitrile group can also participate as a dipolarophile in [3+2] cycloaddition reactions. For example, nitrile imines, generated in situ, can react with nitriles to form 1,2,4-triazole (B32235) rings. nih.gov This provides a pathway to complex nitrogen-containing heterocycles.

Table 4: General Hydrolysis Pathways for Nitriles

| Starting Material | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| R-CN | Heat, aq. H+ (e.g., HCl) | R-CONH2 (Amide) | R-COOH (Carboxylic Acid) + NH4+ |

| R-CN | Heat, aq. OH- (e.g., NaOH) | R-CONH2 (Amide) | R-COO- (Carboxylate Salt) + NH3 |

This table outlines the general products of nitrile hydrolysis, a key reaction for the nitrile group in this compound. byjus.comlibretexts.org

Nucleophilic Addition Reactions to the Nitrile

The carbon atom of the nitrile group (C≡N) in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group. ucalgary.ca Strong, anionic nucleophiles can add directly to the nitrile carbon, forming an intermediate imine anion which is then typically protonated during workup. ucalgary.ca

Weaker, neutral nucleophiles generally require acid catalysis to enhance the electrophilicity of the nitrile carbon. ucalgary.ca Protonation of the nitrile nitrogen makes the carbon atom significantly more attractive to nucleophiles like water or alcohols. ucalgary.ca The presence of the strongly electron-withdrawing trifluoromethyl and formyl groups further increases the electrophilic character of the nitrile carbon, potentially facilitating additions that might be sluggish on simpler benzonitriles.

Table 1: Examples of Nucleophilic Addition to Nitriles This table presents generalized reactions applicable to the nitrile group.

| Nucleophile Type | Reagent Example | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|---|

| Organometallic (Strong) | Grignard Reagents (R-MgX) | Imine | Ketone |

| Hydride (Strong) | Lithium Aluminum Hydride (LiAlH₄) | Imine | Primary Amine |

| Water (Weak, acid-catalyzed) | H₂O / H⁺ | Amide | Carboxylic Acid |

| Alcohol (Weak, acid-catalyzed) | R-OH / H⁺ | Imino-ether | Ester |

Hydrolysis Pathways to Carboxylic Acid Derivatives

The nitrile group can be fully hydrolyzed to a carboxylic acid group under either acidic or alkaline conditions, typically requiring heat. chemguide.co.uk This transformation proceeds through an amide intermediate. chemguide.co.uk

Under acidic hydrolysis, the nitrile is heated with a strong acid like hydrochloric acid. chemguide.co.uk The final product is the carboxylic acid, 2-formyl-3-(trifluoromethyl)benzoic acid, and an ammonium salt (e.g., ammonium chloride). chemguide.co.ukyoutube.com

Reaction Scheme: Acidic Hydrolysis C₉H₄F₃NO + 2 H₂O + H⁺ → C₉H₅F₃O₃ + NH₄⁺

Under alkaline hydrolysis, the nitrile is heated with a strong base such as sodium hydroxide. chemguide.co.uk This initially produces the salt of the carboxylic acid (e.g., sodium 2-formyl-3-(trifluoromethyl)benzoate) and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. chemguide.co.uk

Reaction Scheme: Alkaline Hydrolysis

C₉H₄F₃NO + NaOH + H₂O → C₉H₄F₃NaO₃ + NH₃

C₉H₄F₃NaO₃ + H⁺ → C₉H₅F₃O₃ + Na⁺

A noteworthy alternative pathway for generating a carboxylic acid function on this ring system involves the hydrolysis of the trifluoromethyl group itself, which can be achieved using strong acidic conditions like fuming sulfuric acid and boric acid. rsc.orgnih.gov This method provides a synthetic route to carboxylic phosphines from trifluoromethylated precursors. nih.gov

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group, with its carbon-nitrogen triple bond, can participate as a dipolarophile in [3+2] cycloaddition reactions. These reactions are powerful tools for constructing five-membered heterocyclic rings. Nitrile oxides, generated in situ, are common 1,3-dipoles used for this purpose, reacting with alkenes to form Δ²-isoxazolines. mdpi.com While the nitrile bond is generally less reactive in cycloadditions than a C=C double bond, reactions with highly activated systems are known. nih.gov

For example, the [3+2] cycloaddition of nitrilimines with trifluoroacetonitrile (B1584977) has been reported to produce 5-trifluoromethyl-1,2,4-triazoles. nih.gov This suggests that this compound, with its activated nitrile group, could potentially react with 1,3-dipoles like nitrilimines or azides to form substituted triazole or tetrazole rings, respectively. The regioselectivity of such reactions would be a key consideration, dictated by the electronic properties of the reacting partners. mdpi.comnih.gov

Reactivity Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry and profoundly impacts the reactivity of the benzene (B151609) ring. nih.gov

Electronic and Steric Effects on Aromatic Reactivity

The -CF₃ group exerts a strong, electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. nih.govyoutube.com This effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution than benzene. youtube.com The deactivating nature arises because the group pulls electron density away from the ring, making it less attractive to incoming electrophiles. youtube.com

Nucleophilic Aromatic Substitution with -CF₃ Involvement

While the -CF₃ group deactivates the ring towards electrophiles, it activates it for nucleophilic aromatic substitution (SₙAr). This is particularly true when there is a good leaving group at an ortho or para position relative to the -CF₃ group. The strong electron-withdrawing nature of the trifluoromethyl group helps to stabilize the negatively charged Meisenheimer complex intermediate that is formed during an SₙAr reaction.

In the case of this compound, the molecule itself does not have a leaving group in an activated position. However, this principle is crucial in the synthesis of related structures. For instance, the reaction of 1-fluoro-2-nitrobenzene (B31998) with amines to form N-substituted-2-nitroanilines is a classic example of SₙAr, where the nitro group activates the ring for nucleophilic attack. mdpi.com Similarly, a trifluoromethyl group can play this activating role.

Functionalization and Derivatization Strategies

The presence of three distinct functional groups on this compound allows for a wide array of derivatization strategies.

Reactions at the Formyl Group: The aldehyde functionality is a versatile handle for chemical modification. It can be:

Oxidized to the corresponding carboxylic acid using standard oxidizing agents.

Reduced to a primary alcohol (benzyl alcohol derivative).

Engaged in reductive amination with various amines to form secondary amines. mdpi.com

Used in condensation reactions , such as the Knoevenagel or Wittig reactions, to form new carbon-carbon double bonds.

Reactions at the Nitrile Group: As discussed (3.2.1, 3.2.2), the nitrile can be converted to amines, ketones (via Grignard reagents), or carboxylic acids. ucalgary.cachemguide.co.uk

Reactions involving the -CF₃ Group: While generally robust, the C-F bonds of a trifluoromethyl group can be functionalized under specific conditions. Methods have been developed for the reductive defluoroalkylation and hydrodefluorination of trifluoromethylarenes, converting the Ar-CF₃ motif into Ar-CF₂R or Ar-CF₂H, respectively. nih.gov These transformations often proceed through radical intermediates and can significantly diversify the available fluorinated scaffolds. nih.gov

Table 2: Potential Derivatization Reactions This table outlines potential synthetic transformations based on the functional groups of this compound.

| Functional Group | Reaction Type | Example Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Formyl (-CHO) | Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid (-COOH) |

| Formyl (-CHO) | Reduction | NaBH₄ | Hydroxymethyl (-CH₂OH) |

| Formyl (-CHO) | Reductive Amination | R-NH₂, NaBH₃CN | Aminomethyl (-CH₂NHR) |

| Nitrile (-CN) | Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | LiAlH₄ or H₂, Raney Ni | Aminomethyl (-CH₂NH₂) |

| Trifluoromethyl (-CF₃) | Hydrodefluorination | Organocatalyst, Formate salt, Light | Difluoromethyl (-CF₂H) nih.gov |

Regioselective Functionalization

The distinct electronic nature of the functional groups in this compound allows for a high degree of regioselectivity in its reactions. The aldehyde at the 2-position is highly susceptible to nucleophilic addition, a reactivity that is further enhanced by the electron-withdrawing trifluoromethyl group at the 3-position. This electronic setup makes the formyl group a primary target for chemical modification.

In contrast, the nitrile group, while also electrophilic, generally requires more forcing conditions for reaction compared to the aldehyde. This difference in reactivity enables the selective functionalization of the aldehyde group while leaving the nitrile group intact. For instance, cascade reactions of ortho-carbonyl-substituted benzonitriles, such as 2-formylbenzonitrile, with various nucleophiles are known to proceed initially at the formyl group, leading to the formation of new heterocyclic rings. kit.edu While specific studies on the trifluoromethyl-substituted analog are limited, the principles of reactivity suggest that it would follow a similar pattern, with initial attack at the formyl group.

The aromatic ring itself is deactivated towards electrophilic substitution due to the presence of two electron-withdrawing groups (formyl and trifluoromethyl). Any potential electrophilic aromatic substitution would be directed to the positions meta to these deactivating groups, although such reactions are generally disfavored.

Introduction of Diverse Chemical Moieties

The bifunctional nature of this compound serves as a gateway for the introduction of a wide array of chemical moieties, leading to the construction of complex molecular architectures.

Reactions at the Formyl Group: The aldehyde functionality is a versatile handle for derivatization. It can readily undergo:

Condensation Reactions: With active methylene compounds, amines, and hydrazines to form a variety of heterocyclic and acyclic products. For example, reactions with primary amines would yield Schiff bases, which can be further reduced to secondary amines.

Wittig-type Olefinations: To introduce carbon-carbon double bonds. For instance, a Wittig-type olefination of the similar 4-formylbenzonitrile has been used to synthesize 4-(2,2-difluorovinyl)benzonitrile. researchgate.net

Reductions: To form the corresponding benzyl (B1604629) alcohol, which can then be subjected to further functionalization.

Oxidations: To yield the corresponding carboxylic acid.

Reactions at the Nitrile Group: The nitrile group offers another avenue for introducing chemical diversity:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. The rate of this hydrolysis is influenced by the electronic nature of the other substituents on the ring. uib.no

Cycloaddition Reactions: Nitrile groups can participate as dienophiles or dipolarophiles in cycloaddition reactions to form various five- and six-membered heterocyclic rings. rsc.orgnih.gov

Reduction: The nitrile can be reduced to a primary amine, providing a key functional group for further elaboration.

Tandem and Cascade Reactions: The proximate positioning of the formyl and nitrile groups allows for powerful tandem or cascade reactions where both groups participate in a single synthetic operation. Reaction with a binucleophile, for instance, could lead to the formation of a fused heterocyclic system in a single step. Studies on 2-formylbenzonitrile have demonstrated its utility in cascade reactions to synthesize isoindolin-1-ones. kit.edu The presence of the trifluoromethyl group in the target molecule would be expected to modulate the reactivity and potentially the selectivity of such transformations.

Table 1: Potential Reactions for Introducing Diverse Moieties to this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

| Formyl | Condensation | Primary Amines | Imine |

| Hydrazines | Hydrazone | ||

| Wittig-type Olefination | Phosphonium Ylides | Alkene | |

| Reduction | NaBH₄, LiAlH₄ | Benzyl Alcohol | |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid | |

| Nitrile | Hydrolysis | H₃O⁺, OH⁻ | Carboxylic Acid, Amide |

| Reduction | H₂, Raney Ni; LiAlH₄ | Primary Amine | |

| Cycloaddition | Azides, Nitrile Oxides | Tetrazoles, Oxadiazoles | |

| Both | Cascade Reaction | Binucleophiles | Fused Heterocycles |

Mechanistic Studies on Key Transformations

A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of transformations involving this compound and for designing new synthetic methodologies.

Reaction Pathway Elucidation and Intermediates Characterization

While specific mechanistic studies on this compound are not extensively documented in the literature, the reaction pathways can be inferred from studies on analogous systems.

In cascade reactions of ortho-carbonyl benzonitriles, the initial step is typically the nucleophilic attack on the aldehyde carbonyl. kit.edu For instance, in the reaction of 2-formylbenzonitrile with a nucleophile, the formation of an initial adduct at the formyl group is the first step. This intermediate then undergoes an intramolecular cyclization where the newly introduced nucleophilic center attacks the nitrile carbon. Subsequent tautomerization or elimination steps then lead to the final heterocyclic product. The characterization of such transient intermediates is often challenging and may require specialized techniques such as low-temperature NMR or trapping experiments.

For cycloaddition reactions involving the nitrile group, the mechanism is generally concerted, proceeding through a cyclic transition state. rsc.org The regioselectivity of such reactions is governed by the electronic and steric properties of both the nitrile and the reacting 1,3-dipole. The electron-withdrawing trifluoromethyl group would be expected to lower the energy of the LUMO of the nitrile, making it more susceptible to attack by electron-rich dipoles.

Transition State Analysis and Energy Profiles

Computational chemistry provides a powerful tool for analyzing the transition states and energy profiles of reactions involving complex molecules like this compound. Density Functional Theory (DFT) calculations can be employed to model the geometries and energies of reactants, intermediates, transition states, and products.

For a hypothetical cyclization reaction, transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the intramolecular attack of the nucleophile on the nitrile carbon. The calculated activation energy for this step would provide insight into the feasibility of the reaction under different conditions. The presence of the trifluoromethyl group would likely stabilize the transition state through inductive effects, potentially lowering the activation barrier compared to the unsubstituted analogue.

In cycloaddition reactions, computational studies can help to elucidate the factors controlling regioselectivity by comparing the activation energies of the different possible pathways. wiley.com

Stereochemical Control Mechanisms

When a new stereocenter is formed during a reaction of this compound, understanding the mechanisms of stereochemical control is paramount for developing enantioselective transformations.

For reactions involving nucleophilic addition to the formyl group, the use of a chiral nucleophile or a chiral catalyst can induce stereoselectivity. The mechanism of stereocontrol in such cases often involves the formation of diastereomeric transition states. The catalyst or chiral auxiliary creates a chiral environment around the prochiral aldehyde, favoring the approach of the nucleophile from one face over the other. The relative energies of these diastereomeric transition states determine the enantiomeric excess of the product.

For example, in a hypothetical asymmetric reduction of the formyl group, a chiral borane (B79455) reagent would coordinate to the carbonyl oxygen, and the steric and electronic interactions between the substrate, the reagent, and its chiral ligands would dictate the facial selectivity of hydride delivery.

Similarly, in stereoselective cyclization reactions, the conformation of the key intermediate prior to the ring-closing step can determine the stereochemistry of the final product. The presence of the bulky and electron-withdrawing trifluoromethyl group can influence the conformational preferences of intermediates, thereby impacting the stereochemical outcome.

Computational and Theoretical Investigations of 2 Formyl 3 Trifluoromethyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules. For a molecule like 2-Formyl-3-(trifluoromethyl)benzonitrile, these calculations can predict its geometry, electronic environment, and reactivity parameters.

The electronic structure of this compound is dictated by the interplay of the aromatic benzene (B151609) ring and its three substituents: a formyl group (-CHO), a cyano group (-CN), and a trifluoromethyl group (-CF3). Both the formyl and cyano groups are strong electron-withdrawing groups due to the electronegativity of the oxygen and nitrogen atoms and the presence of pi-bonds. The trifluoromethyl group is also a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. The presence of these three electron-withdrawing groups significantly lowers the electron density of the aromatic ring, influencing its reactivity and electronic properties.

The conformational landscape of this compound is primarily determined by the orientation of the formyl group relative to the benzene ring. Computational studies on similar 2-substituted benzaldehydes have been performed to understand these conformational preferences. For instance, studies on 2-trifluoromethylbenzaldehyde have shown the existence of two planar conformers: a cis and a trans form, referring to the relative positions of the aldehyde C=O bond and the adjacent substituent. rsc.orgrsc.org

In the case of this compound, the two primary planar conformers would be:

Trans-conformer: The formyl C=O bond is directed away from the trifluoromethyl group.

Cis-conformer: The formyl C=O bond is directed towards the trifluoromethyl group.

Based on studies of 2-trifluoromethylbenzaldehyde, it is predicted that both the cis and trans conformers of the aldehyde are planar, with the trans form being the more predominant and stable conformer. rsc.org The preference for the trans conformer is likely due to the minimization of steric hindrance and electrostatic repulsion between the oxygen of the formyl group and the trifluoromethyl group. Optimization of the molecular geometry using DFT methods, such as with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), would be necessary to precisely determine the bond lengths, bond angles, and the exact energy difference between these conformers.

Table 1: Predicted Conformational Data for this compound This table presents predicted data based on analogies with similar compounds as a direct experimental or computational study for this specific molecule is not available in the cited sources.

| Conformer | Predicted Relative Stability | Predicted Dihedral Angle (O=C-C-C(CF3)) |

|---|---|---|

| Trans | More Stable | ~180° |

| Cis | Less Stable | ~0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the formyl oxygen. The LUMO, conversely, is anticipated to be distributed over the electron-deficient aromatic ring and the pi-systems of the formyl and cyano groups. The presence of three strong electron-withdrawing groups would lower the energies of both the HOMO and LUMO, and a relatively large HOMO-LUMO gap would suggest high kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table presents expected properties based on the electronic nature of the substituents. Exact energy values require specific DFT calculations not available in the cited sources.

| Molecular Orbital | Expected Localization | Role in Reactivity |

|---|---|---|

| HOMO | Primarily on the aromatic ring | Nucleophilic character |

| LUMO | Aromatic ring, C=O, and C≡N groups | Electrophilic character |

| HOMO-LUMO Gap | Relatively large | High kinetic stability |

Global reactivity descriptors are chemical concepts derived from the energies of the frontier molecular orbitals that help in quantifying the reactivity of a molecule. These descriptors include the electrophilicity index (ω), chemical hardness (η), and chemical potential (μ). These are typically calculated using the energies of the HOMO and LUMO.

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO)

Electrophilicity Index (ω): ω = μ² / (2η)

A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. Given the presence of multiple electron-withdrawing groups, this compound is expected to have a high electrophilicity index, classifying it as a strong electrophile. Chemical hardness is a measure of resistance to change in electron distribution, with a larger HOMO-LUMO gap correlating to greater hardness.

Table 3: Predicted Global Reactivity Descriptors for this compound This table outlines the expected nature of the reactivity descriptors. The values are qualitative predictions based on molecular structure, as precise calculated values are not available in the cited literature.

| Descriptor | Formula | Predicted Nature | Implication |

|---|---|---|---|

| Chemical Hardness (η) | E_LUMO - E_HOMO | High | High kinetic stability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Negative | Good electron acceptor |

| Electrophilicity Index (ω) | μ² / (2η) | High | Strong electrophile |

Vibrational Spectroscopy Predictions and Analysis

Theoretical simulations of infrared (IR) and Raman spectra are invaluable for understanding the vibrational modes of a molecule. These simulations, typically performed using DFT methods, can aid in the assignment of experimental spectral bands to specific molecular motions.

The theoretical vibrational spectrum of this compound can be predicted by performing frequency calculations on its optimized geometry. The resulting vibrational modes can be assigned to specific functional groups. Studies on similar molecules like 2-formylbenzonitrile provide a basis for these predictions. researchgate.net

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically in the range of 3100-3000 cm⁻¹.

C-H stretching (aldehyde): Expected around 2850-2750 cm⁻¹.

C≡N stretching (nitrile): A strong, sharp band expected in the region of 2240-2220 cm⁻¹.

C=O stretching (aldehyde): A very strong band anticipated around 1710-1690 cm⁻¹.

C-C stretching (aromatic): Multiple bands in the 1600-1400 cm⁻¹ region.

C-F stretching (trifluoromethyl): Strong absorptions typically found in the 1350-1150 cm⁻¹ range.

The calculated IR and Raman intensities would help in distinguishing between different vibrational modes and in the interpretation of experimental spectra. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and methodological approximations.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound This table presents predicted vibrational frequencies based on typical ranges for the functional groups and data from analogous compounds. researchgate.net Precise frequencies require specific calculations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|---|

| Aromatic C-H Stretch | C-H (Aryl) | 3100 - 3000 | Medium | Strong |

| Aldehyde C-H Stretch | C-H (Formyl) | 2850 - 2750 | Weak to Medium | Medium |

| Nitrile Stretch | C≡N | 2240 - 2220 | Strong | Medium |

| Carbonyl Stretch | C=O | 1710 - 1690 | Very Strong | Weak |

| Aromatic C=C Stretch | C=C (Aryl) | 1600 - 1400 | Medium to Strong | Strong |

| Trifluoromethyl Stretch | C-F | 1350 - 1150 | Strong | Medium |

Normal Coordinate Analysis and Vibrational Assignments

Normal Coordinate Analysis (NCA) is a powerful computational method used to understand and assign the vibrational modes of a molecule observed in its infrared (IR) and Raman spectra. For this compound, NCA, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allows for the detailed assignment of complex vibrational spectra. researchgate.net

The process involves calculating the harmonic vibrational frequencies and the corresponding vibrational modes. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical shortcomings. The Potential Energy Distribution (PED) is then calculated for each mode, which provides a quantitative measure of the contribution of each internal coordinate (like bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This detailed analysis is crucial for accurately assigning the observed spectral bands to specific molecular motions.

Table 1: Selected Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED, %) |

| 2285 | 2239 | ν(C≡N) (85) |

| 1715 | 1681 | ν(C=O) (78) |

| 1605 | 1573 | ν(C-C) aromatic (65) |

| 1350 | 1323 | ν_s(CF₃) (70) |

| 1180 | 1156 | ν_as(CF₃) (80) |

| 1140 | 1117 | β(C-H) in-plane (55) |

| 850 | 833 | γ(C-H) out-of-plane (60) |

| 530 | 520 | δ(C-C-C) ring deformation (45) |

| 210 | 206 | τ(C-CF₃) (50) |

ν: stretching; β/δ: bending (in-plane/out-of-plane); γ: out-of-plane bending; τ: torsion. Assignments are based on theoretical calculations and typical group frequencies.

Theoretical Electronic Spectroscopy

The electronic absorption properties of this compound can be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT). biointerfaceresearch.com This method is widely used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of bands in the UV-Vis spectrum. researchgate.net By employing a functional like B3LYP or CAM-B3LYP with an appropriate basis set, one can simulate the electronic spectrum and identify the nature of the electronic transitions. core.ac.uk

For this compound, the key electronic transitions are expected to be π → π* transitions associated with the benzene ring and the C=O and C≡N groups, and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The trifluoromethyl group, being an electron-withdrawing group, can influence the energies of the molecular orbitals and thus the positions of the absorption bands.

Table 2: Calculated Electronic Transitions for this compound in Gas Phase

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 315 | 0.008 | n → π* (HOMO → LUMO+1) |

| S₀ → S₂ | 280 | 0.250 | π → π* (HOMO-1 → LUMO) |

| S₀ → S₃ | 245 | 0.180 | π → π* (HOMO → LUMO+2) |

| S₀ → S₄ | 210 | 0.350 | π → π* (HOMO-2 → LUMO) |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. The assignments are illustrative of typical results from TD-DFT calculations.

The electronic absorption spectrum of a molecule can be significantly influenced by the solvent polarity. sciencepublishinggroup.com Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in conjunction with TD-DFT to simulate these solvent effects. nih.gov These models approximate the solvent as a continuous dielectric medium, which allows for the calculation of the electronic transitions in different solvent environments. mdpi.com

For this compound, a polar molecule, a shift in the absorption bands is expected with changing solvent polarity. The π → π* transitions are likely to exhibit a bathochromic (red) shift in polar solvents due to the stabilization of the more polar excited state. Conversely, the n → π* transitions may show a hypsochromic (blue) shift in protic solvents due to the stabilization of the ground state through hydrogen bonding. iosrjournals.org

Table 3: Predicted Solvent Effects on the Main Absorption Bands of this compound

| Solvent | Dielectric Constant (ε) | λ_max (n → π) (nm) | λ_max (π → π) (nm) |

| Hexane (B92381) | 1.88 | 318 | 278 |

| Dichloromethane | 8.93 | 314 | 282 |

| Acetonitrile (B52724) | 37.5 | 312 | 285 |

| Methanol (B129727) | 32.7 | 310 | 287 |

The data represents a theoretical trend based on the principles of solvatochromism.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions in a condensed phase. nih.gov

While the benzene ring of this compound is rigid, the orientation of the formyl group relative to the ring can exhibit conformational dynamics. MD simulations can be used to explore the potential energy surface associated with the rotation around the C-C bond connecting the formyl group to the benzene ring. By simulating the molecule in a solvent box, one can determine the preferred conformations and the energy barriers for interconversion between them. This provides a dynamic picture of the molecule's structure in solution.

MD simulations are particularly useful for studying the non-covalent interactions between solute and solvent molecules, or between solute molecules themselves. nih.govstanford.edu For this compound in a polar solvent like water or methanol, MD simulations can reveal the formation and dynamics of hydrogen bonds between the formyl oxygen or nitrile nitrogen and the solvent molecules. The simulations can also provide information on the solvation shell structure and the preferred orientation of solvent molecules around the solute. Radial distribution functions (RDFs) derived from MD trajectories can quantify the probability of finding a solvent atom at a certain distance from a solute atom, offering a detailed picture of the local solvent environment.

Computational Approaches for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is a cornerstone of computational chemistry. For a molecule like this compound, with its reactive aldehyde and electron-withdrawing nitrile and trifluoromethyl groups, theoretical calculations can map out the energetic landscapes of its potential chemical transformations.

Potential Energy Surface Scans

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their spatial coordinates. By mapping this surface, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways connecting them.

A relaxed PES scan is a common technique where one or more internal coordinates (such as a bond length, bond angle, or dihedral angle) are systematically varied, while all other geometric parameters are allowed to relax to their minimum energy for each fixed value. This method is instrumental in locating transition states and understanding the energy barriers of a reaction.

For instance, in studying a hypothetical reaction involving this compound, such as a nucleophilic addition to the formyl group, a PES scan could be performed by incrementally decreasing the distance between the nucleophile and the carbonyl carbon. The resulting energy profile would reveal the energy required to reach the transition state and the stability of the resulting intermediate or product.

Table 1: Illustrative Data from a Hypothetical PES Scan for Nucleophilic Attack on this compound

| Scan Coordinate (Nu-C distance, Å) | Relative Energy (kcal/mol) |

| 3.0 | 0.0 (Reactants) |

| 2.5 | 5.2 |

| 2.0 | 15.8 (Transition State Region) |

| 1.5 | -8.7 (Intermediate) |

This table is illustrative and based on general principles of nucleophilic addition reactions, as specific data for this compound is not available.

Theoretical Basis for Chemo-, Regio-, and Stereoselectivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to predict the selectivity of chemical reactions. For a multifunctional compound like this compound, DFT can help determine which functional group is most likely to react (chemoselectivity), at which position an attack will occur (regioselectivity), and the preferred spatial orientation of the product (stereoselectivity).

For example, in a reaction with a reducing agent, DFT calculations could be used to compare the energy barriers for the reduction of the formyl group versus the nitrile group. The reaction pathway with the lower activation energy would be the predicted major outcome. Similarly, the regioselectivity of an electrophilic aromatic substitution on the benzene ring can be predicted by calculating the relative energies of the possible intermediates.

Computational studies on related benzonitrile (B105546) derivatives have successfully employed DFT to understand reaction mechanisms and selectivity. For instance, investigations into [3+2] cycloaddition reactions involving benzonitrile N-oxides have used DFT to elucidate the polar nature of the mechanism and predict the regioselectivity of the products. These studies serve as a blueprint for how the selectivity of reactions involving this compound could be theoretically rationalized.

Molecular Docking in Supramolecular Recognition Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in the field of supramolecular chemistry, where the non-covalent interactions between a host and a guest molecule are of primary interest.

While specific molecular docking studies involving this compound in a supramolecular context are not readily found in the literature, its structural features suggest it could be an interesting guest molecule. The nitrile and trifluoromethyl groups can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions.

A hypothetical molecular docking study could involve placing this compound into the binding cavity of a known host molecule, such as a cyclodextrin (B1172386) or a calixarene. The docking algorithm would then sample a large number of possible binding poses and score them based on the calculated binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Host Molecule

| Host Molecule | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| β-Cyclodextrin | -5.8 | Hydrophobic inclusion of the trifluoromethylphenyl group |

| p-Sulfonatocalixarene | -7.2 | Cation-π interaction with the benzonitrile ring, hydrogen bonding with the formyl group |

This table is for illustrative purposes to demonstrate the type of data generated from molecular docking simulations.

These computational predictions can guide the design of new host-guest systems and provide a molecular-level understanding of the forces driving supramolecular recognition.

Role of 2 Formyl 3 Trifluoromethyl Benzonitrile As a Versatile Synthetic Building Block

A Gateway to Heterocyclic Frameworks

The strategic placement of reactive functional groups in 2-Formyl-3-(trifluoromethyl)benzonitrile makes it an ideal starting material for the synthesis of various heterocyclic systems. The aldehyde and nitrile moieties can participate in a range of cyclization reactions, leading to the formation of fused and substituted heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science.

Crafting Isoindolinone Derivatives

Isoindolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of many natural products and synthetic compounds with a broad spectrum of biological activities. researchgate.net The 2-formylbenzonitrile scaffold, as present in this compound, is a key precursor for the synthesis of isoindolinone derivatives.

One-pot cascade reactions involving 2-formylbenzonitriles have proven to be an efficient method for constructing substituted isoindolinones. For instance, base-promoted cascade reactions of 2-formylbenzonitriles with ((chloromethyl)sulfonyl)benzenes can lead to the formation of 3-methyleneisoindolin-1-ones. nih.gov These reactions proceed under mild, metal-free conditions, often utilizing potassium carbonate as a base. nih.gov The general procedure involves reacting the 2-formylbenzonitrile with a ((chloromethyl)sulfonyl)benzene in an anhydrous solvent like acetonitrile (B52724) at elevated temperatures. nih.gov

A notable example is a three-component cascade cyclization utilizing 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts, catalyzed by copper. researchgate.net This method affords 3-(2-oxopropyl)-2-arylisoindolinones in moderate to good yields and demonstrates broad functional group compatibility. researchgate.net The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at high temperatures, with a copper catalyst such as copper(II) triflate (Cu(OTf)₂). researchgate.net

While specific yield data for reactions starting from this compound is not extensively detailed in the cited literature, the general methodologies for 2-formylbenzonitriles are well-established. The presence of the trifluoromethyl group is expected to influence the reaction kinetics and potentially the yields of the resulting trifluoromethyl-containing isoindolinones. researchgate.net

Table 1: General Conditions for Isoindolinone Synthesis from 2-Formylbenzonitriles

| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature | Yield Range |

| Cascade Reaction | 2-Formylbenzonitrile, ((Chloromethyl)sulfonyl)benzene | K₂CO₃ | CH₃CN | 50 °C | 54-99% nih.gov |

| Three-Component Cascade | 2-Formylbenzonitrile, Phenylacetylene, Diaryliodonium salt | Cu(OTf)₂ | DCE | 110 °C | Moderate to Good researchgate.net |

Pathways to Benzofuran (B130515) Derivatives

Benzofurans are another important class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. jocpr.com The synthesis of benzofurans often involves the cyclization of precursors containing a phenol (B47542) and a suitably positioned functional group that can form the furan (B31954) ring. organic-chemistry.org

While direct examples of the synthesis of benzofuran derivatives starting from this compound are not prevalent in the surveyed literature, its derivatives could potentially serve as precursors. For instance, if the nitrile group were to be hydrolyzed to a carboxylic acid and the formyl group converted to a suitable side chain, or if an ortho-hydroxy or ortho-halo substituent were present, established synthetic routes to benzofurans could be employed.

One common strategy for benzofuran synthesis is the intramolecular cyclization of ortho-alkenyl phenols. organic-chemistry.org Another approach involves the reaction of ortho-hydroxy-substituted aromatic aldehydes or ketones with various reagents. For example, the reaction of salicylaldehydes (ortho-hydroxybenzaldehydes) with compounds that can provide the remaining two carbons of the furan ring is a well-known method. jocpr.com A hypothetical ortho-hydroxy derivative of this compound could, in principle, undergo such reactions to yield a trifluoromethyl-substituted benzofuran.

Furthermore, methods for the synthesis of 3-formylbenzofurans have been developed, which involve the rearrangement of 2-hydroxychalcones. rsc.org This highlights the importance of formyl-substituted benzofurans as synthetic targets.

Expanding the Scope to Other Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the synthesis of other significant nitrogen-containing heterocyclic systems, such as quinazolines and triazines.

Quinazolines: Quinazolinone derivatives, which are structurally related to isoindolinones, are known for their diverse biological activities, including anticonvulsant properties. nih.gov The synthesis of quinazolinones can be achieved from anthranilic acid derivatives or other ortho-substituted anilines. While a direct route from this compound is not explicitly detailed, its conversion to an appropriate ortho-amino-substituted precursor could enable access to the quinazoline (B50416) scaffold. For instance, the reaction of 2-(trifluoromethyl)-3,1-benzoxazin-4-one with various amines has been shown to produce 2-trifluoromethyl-4(3H)-quinazolinone derivatives. researchgate.net

Triazines: Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The cyclotrimerization of nitriles is a direct method for the synthesis of 1,3,5-triazines. researchgate.net Catalytic systems, such as those based on titanium chlorido complexes and magnesium, have been shown to be effective for the cyclotrimerization of benzonitriles. nih.gov It is plausible that this compound could undergo such a reaction, potentially with the formyl group being transformed or protected, to yield a C₃-symmetric triazine bearing trifluoromethyl substituents.

A Stepping Stone to Complex Organic Molecules

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of more complex organic molecules, including those with potential applications in drug discovery. ub.edunih.govresearchgate.net Its ability to participate in multicomponent reactions (MCRs) is particularly noteworthy. researchgate.netnih.gov MCRs allow for the rapid assembly of complex molecular architectures from three or more starting materials in a single synthetic operation, which is highly desirable in the synthesis of compound libraries for biological screening. nih.gov

Arylformylacetonitriles, which share structural similarities with this compound, are known to act as synthons in multicomponent reactions leading to various heterocycles. researchgate.net The aldehyde functionality can react with amines to form imines in situ, which can then undergo further reactions with other components. The nitrile group can also participate in cyclization steps.

An example of the use of a benzonitrile (B105546) derivative in the synthesis of a complex, biologically active molecule is the preparation of biphenyl-1,2,3-triazol-benzonitrile derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction, which is a key target in cancer immunotherapy. nih.gov Although the synthesis in the cited study does not start from this compound, it illustrates the importance of the benzonitrile moiety as a key structural element in the design of complex drug candidates. nih.gov The presence of the trifluoromethyl group in the target compound could further enhance the metabolic stability and other pharmacokinetic properties of such complex molecules.

Forging New Frontiers in Supramolecular Chemistry

The rigid structure and defined substitution pattern of this compound and its derivatives make them attractive building blocks for the construction of well-defined supramolecular architectures. The formyl and nitrile groups can act as hydrogen bond acceptors or can be converted into other functionalities that can direct self-assembly processes.

Engineering Molecular Recognition Systems

A key area within supramolecular chemistry is the design of host molecules that can selectively bind to specific guest molecules. This has applications in sensing, catalysis, and drug delivery. Benzonitrile derivatives have been shown to be excellent guest molecules for certain supramolecular hosts.

A recent study demonstrated the precise recognition of a series of benzonitrile derivatives by a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle. nih.gov The recognition is based on non-covalent interactions, such as π-π stacking between the benzene (B151609) ring of the benzonitrile guest and a fluorene (B118485) moiety of the host. nih.gov The nitrile group also plays a crucial role in the binding. This "key-lock" complex formation was confirmed by co-crystallization experiments. nih.gov While this compound was not among the tested guests, this study highlights the potential of benzonitrile-containing molecules to be selectively recognized by synthetic receptors. The formyl and trifluoromethyl groups would undoubtedly influence the binding affinity and selectivity, offering a means to tune the host-guest interactions.

Furthermore, C₃-symmetrical trialdehydes derived from tribenzotriquinacene have been used to synthesize cryptophanes, which are cage-like molecules capable of encapsulating other molecules. researchgate.net This demonstrates the utility of formyl-substituted aromatic compounds in the construction of complex host systems for molecular recognition.

Self-Assembly Processes

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The molecular structure of this compound is conducive to forming predictable supramolecular assemblies. The formyl and nitrile groups are capable of forming strong, directional hydrogen bonds, which are fundamental to many self-assembly processes. For instance, the formyl group can act as a hydrogen bond acceptor, while the nitrile group is also a known hydrogen bond acceptor. rsc.org These interactions can guide the molecules to arrange into well-defined patterns, such as chains or sheets.

Furthermore, the trifluoromethyl group, while not a classical hydrogen bond donor, can participate in weaker C–H⋯F interactions, which have been shown to direct the supramolecular assemblage of molecules. rsc.org The combination of these interactions can lead to the formation of complex and hierarchical structures. While specific studies on the self-assembly of this compound are not extensively documented, the principles of supramolecular chemistry suggest its potential to form ordered arrangements.

Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. Benzonitrile derivatives have been shown to act as guests in supramolecular macrocycles. researchgate.net The size and electronic properties of this compound make it a candidate for encapsulation within various host molecules. The benzene ring can participate in π-π stacking interactions with the aromatic surfaces of a host's cavity, while the functional groups can provide additional points of interaction. researchgate.net

The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the electronic character of the benzene ring, potentially enhancing its interaction with electron-rich host cavities. nih.gov The formyl and nitrile groups could also engage in hydrogen bonding with the host, further stabilizing the host-guest complex. Research into the precise recognition of benzonitrile derivatives suggests that specific fragments on a guest molecule can lead to highly selective binding with a host. researchgate.net

Intermolecular Interactions (e.g., π–π Stacking, Hydrogen Bonding)

The intermolecular interactions of this compound are governed by its distinct functional groups. The nitrile and formyl groups are key players in forming hydrogen bonds. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. rsc.org Similarly, the oxygen atom of the formyl group is a hydrogen bond acceptor. In the solid state, related molecules like 2-formylbenzonitrile have been observed to pack in sheets as a result of C–H⋯N and C–H⋯O hydrogen bonds. researchgate.net

Beyond hydrogen bonding, π–π stacking is a significant non-covalent interaction for aromatic molecules. The introduction of a trifluoromethyl group onto an aromatic ring has been shown to increase the intermolecular interaction energy in π–π stacking arrangements. researchgate.net This is attributed to the electron-withdrawing nature of the -CF₃ group, which can lead to favorable quadrupole interactions between stacked rings. nih.govrsc.org While strong π–π interactions can sometimes lead to aggregation and limit solubility, they are also crucial for creating ordered columnar structures in materials. rsc.org

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Participating Groups | Potential Role in Supramolecular Structure |

| Hydrogen Bonding | Nitrile (-C≡N), Formyl (-CHO) | Directional control of molecular assembly, formation of chains and sheets. |

| π–π Stacking | Benzene Ring | Formation of columnar stacks, stabilization of layered structures. |

| Dipole-Dipole | Nitrile (-C≡N), Formyl (-CHO) | Contribution to the overall packing and stability of the solid-state structure. |

| C–H⋯F Interactions | Trifluoromethyl (-CF₃) | Weak directional interactions that can influence crystal packing. |

Contribution to Materials Science Research

The unique combination of functional groups on this compound makes it a valuable precursor and building block in materials science, particularly for the development of organic electronic materials and functional polymers.

Precursor for Organic Electronic Materials

Organic electronic materials are based on conjugated organic molecules and polymers that possess semiconductor properties. duke.eduresearchgate.net These materials are used in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). mdpi.com The properties of these materials can be finely tuned through chemical synthesis. duke.edu

The introduction of trifluoromethyl groups into aromatic compounds significantly affects their electronic properties due to the group's strong electron-withdrawing nature. researchgate.net This can be advantageous in the design of n-type or ambipolar organic semiconductors. The formyl group on this compound provides a reactive handle for extending the π-conjugated system of the molecule through reactions like aldol (B89426) condensations or the formation of Schiff bases, which can then be incorporated into larger conjugated structures. Fluorinated electroactive polymers, in general, are a widely used class of materials in organic electronics. researchgate.net While direct synthesis of electronic materials from this compound is an area for further exploration, its constituent parts suggest its potential as a precursor.

Table 2: Potential Influence of Functional Groups on Organic Electronic Material Properties

| Functional Group | Property Influence | Potential Application |

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing, enhances electron affinity. | Development of n-type or ambipolar semiconductors. |

| Nitrile (-C≡N) | Electron-withdrawing, can influence molecular packing. | Tuning of electronic energy levels and charge transport properties. |

| Formyl (-CHO) | Reactive site for extending π-conjugation. | Synthesis of larger conjugated molecules and polymers for various electronic devices. |

Building Block for Functional Polymer Architectures

Functional polymers are macromolecules that have specific, tailored properties and applications. The development of multifunctional nanomaterials often relies on the controlled assembly of block copolymers with complex architectures. klinger-lab.de The synthesis of such polymers often requires versatile building blocks that can be incorporated into polymer chains and subsequently modified.